molecular formula C10H14O3 B8308443 9-Oxo-5-decynoic acid

9-Oxo-5-decynoic acid

Cat. No. B8308443
M. Wt: 182.22 g/mol
InChI Key: JIFWHURGTHKRIE-UHFFFAOYSA-N
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Patent
US04026911

Procedure details

In a preferred embodiment of the process, 2-methyl-2-(3-butynyl)-1,3-dioxolane is reacted with 1-chloro-3-bromo-propane or 1-chloro-3-iodo-propane, in the presence of lithium amide in liquid ammonia to obtain 2-methyl-2-(7-chloro-3-heptynyl)-1,3-dioxolane. Conversion of the latter to the nitrile, 2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane, is accomplished by reaction with sodium cyanide in ethanol under reflux. The nitrile is then hydrolyzed in sodium hydroxide to obtain the desired 9-oxo-5-decynoic acid.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1([CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12]CC#N)[O:6]CC[O:3]1.[C-:16]#N.[Na+].[CH2:19]([OH:21])[CH3:20]>[OH-].[Na+]>[O:21]=[C:19]([CH3:16])[CH2:20][CH2:12][C:11]#[C:10][CH2:9][CH2:8][CH2:7][C:2]([OH:6])=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)CCC#CCCCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC#CCCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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